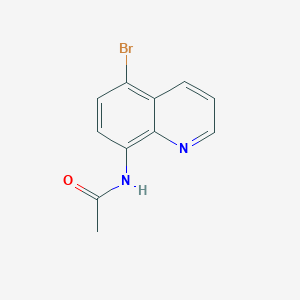

N-(5-bromoquinolin-8-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-bromoquinolin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAQIKQSLOLXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353790 | |

| Record name | N-(5-bromo-8-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99851-80-6 | |

| Record name | N-(5-bromo-8-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-bromoquinolin-8-yl)acetamide

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural features allow for diverse functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[2][3] Historically, quinoline-based compounds have been at the forefront of therapeutic advancements, from the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents.[3][4] The derivatization of the quinoline core, particularly with amide functionalities, has been a fruitful strategy for modulating pharmacokinetic and pharmacodynamic properties, enhancing target specificity, and improving therapeutic indices. This guide focuses on a specific, yet important, derivative: N-(5-bromoquinolin-8-yl)acetamide. The introduction of a bromine atom at the C5 position and an acetamide group at the C8 position creates a molecule with significant potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents and as a candidate for biological screening in its own right.[5] This document provides a comprehensive overview of its synthesis, purification, and detailed characterization for researchers and professionals in the field of drug development.

Synthesis of this compound: A Tale of Two Steps

The most common and reliable laboratory synthesis of this compound is a two-step process commencing with the regioselective bromination of 8-aminoquinoline, followed by the acylation of the resulting 8-amino-5-bromoquinoline. This section will detail the rationale and experimental protocols for each of these critical steps.

Step 1: Regioselective Bromination of 8-Aminoquinoline

The first crucial step is the synthesis of the precursor, 8-amino-5-bromoquinoline. The directing effect of the amino group at the C8 position of the quinoline ring plays a pivotal role in the regioselectivity of the bromination reaction.

Causality of Experimental Choices:

-

Starting Material: 8-Aminoquinoline is a commercially available and relatively inexpensive starting material. Its amino group is a strong activating group, facilitating electrophilic aromatic substitution.

-

Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as a milder and more selective brominating agent, reducing the formation of over-brominated side products.

-

Solvent: A polar aprotic solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) is typically used to dissolve the starting material and facilitate the reaction.

-

Temperature: The reaction is usually carried out at room temperature to ensure a controlled reaction rate and minimize potential side reactions.

Experimental Protocol: Synthesis of 8-amino-5-bromoquinoline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminoquinoline (1.0 eq) in chloroform.

-

In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in chloroform.

-

Slowly add the NBS solution dropwise to the 8-aminoquinoline solution at room temperature with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude 8-amino-5-bromoquinoline.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Acylation of 8-amino-5-bromoquinoline

The final step involves the acylation of the amino group of 8-amino-5-bromoquinoline to yield the target compound, this compound. This is a classic nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

-

Acylating Agent: Acetic anhydride or acetyl chloride are the most common acetylating agents. Acetic anhydride is generally preferred for its lower cost and easier handling, although acetyl chloride is more reactive.

-

Solvent and Catalyst: The reaction can be carried out in a variety of solvents, including dichloromethane, chloroform, or even under solvent-free conditions. A base such as pyridine or triethylamine is often added to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction.

-

Temperature: The reaction is typically performed at room temperature or with gentle heating to drive it to completion.

Experimental Protocol: Synthesis of this compound

-

Dissolve 8-amino-5-bromoquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Wash the reaction mixture with water, followed by a saturated aqueous solution of copper sulfate (CuSO₄) to remove pyridine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Caption: Synthetic workflow for this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This section outlines the key analytical techniques and the expected results for this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O | [5] |

| Molecular Weight | 265.11 g/mol | [5] |

| Appearance | Light yellow solid | [6] |

| Melting Point | 139–141 °C | [6] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water. | [5] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the amide proton, and the methyl protons of the acetyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 9.75 | s | 1H | -NH- | [6] |

| 8.80 | d, J = 4.08 Hz | 1H | H-2 | [6] |

| 8.65 | d, J = 8.40 Hz | 1H | H-7 | [6] |

| 8.51 | d, J = 8.52 Hz | 1H | H-4 | [6] |

| 7.77 | d, J = 8.36 Hz | 1H | H-6 | [6] |

| 7.53–7.57 | m | 1H | H-3 | [6] |

| 2.35 | s | 3H | -CH₃ | [6] |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the eleven carbon atoms of the quinoline ring and the acetyl group.

| Chemical Shift (δ, ppm) | Assignment | Source |

| 168.7 | C=O | [6] |

| 148.6 | C-8a | [6] |

| 138.9 | C-8 | [6] |

| 136.0 | C-4a | [6] |

| 134.5 | C-7 | [6] |

| 130.9 | C-4 | [6] |

| 127.2 | C-6 | [6] |

| 122.6 | C-3 | [6] |

| 116.9 | C-2 | [6] |

| 114.1 | C-5 | [6] |

| 25.1 | -CH₃ | [6] |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1670 | Strong | C=O stretch (amide I band) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1550 | Medium | N-H bend (amide II band) |

| ~750-850 | Strong | C-H out-of-plane bending (aromatic) |

| ~600-500 | Medium | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 264 and 266

-

Loss of acetyl group (-COCH₃): [M - 43]⁺ at m/z = 221 and 223

-

Loss of ketene (-CH₂CO): [M - 42]⁺ at m/z = 222 and 224

-

Loss of bromine atom (-Br): [M - 79/81]⁺ at m/z = 185

Caption: Workflow for the characterization of this compound.

Applications and Future Perspectives

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the C5 position. The acetamide group can also be modified or hydrolyzed back to the amine for further derivatization.

While specific biological activity data for this compound is limited in the public domain, the broader class of 8-aminoquinoline amides has been investigated for various therapeutic areas, including but not limited to:

-

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity through various mechanisms.

-

Antimicrobial Agents: The quinoline scaffold is a core component of several antibacterial and antifungal drugs.

-

Antiviral Agents: Certain quinoline derivatives have demonstrated efficacy against a range of viruses.

The synthesis and characterization data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their respective fields of research and development.

Safety Information

This compound is an organic compound and should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[5] It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- This compound. ChemBK. [Link].

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link].

- Application of Quinoline Ring in Structural Modification of Natural Products.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link].

- Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. The Royal Society of Chemistry. [Link].

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.

- Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. The Royal Society of Chemistry. [Link].

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-(5-bromoquinolin-8-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromoquinolin-8-yl)acetamide, a halogenated derivative of the versatile 8-aminoquinoline scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the bromine atom at the C5 position and the acetamide group at the C8 position of the quinoline ring system imparts unique electronic and steric properties that can profoundly influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals. This document delves into the compound's structural features, spectroscopic signature, and key physicochemical parameters, supported by experimental data where available and supplemented with high-quality computational predictions. Furthermore, a detailed synthesis protocol is provided, alongside a discussion of the potential biological activities of this compound, extrapolated from the known pharmacology of related quinoline and acetamide derivatives.

Chemical Identity and Structure

This compound is identified by the CAS number 99851-80-6. Its molecular structure consists of a quinoline ring system substituted with a bromine atom at the 5-position and an acetamide group at the 8-position.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 99851-80-6 | [1][2][3] |

| Molecular Formula | C₁₁H₉BrN₂O | [2][3] |

| Molecular Weight | 265.11 g/mol | Calculated |

| Canonical SMILES | CC(=O)NC1=CC=C(C2=C1N=CC=C2)Br | N/A |

| InChI Key | SLAQIKQSLOLXAB-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most direct and common synthetic route to this compound is the acetylation of the corresponding amine, 5-bromoquinolin-8-amine. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Acetylation of 5-bromoquinolin-8-amine

This protocol is based on established methods for the acetylation of aromatic amines.[5][6]

-

Dissolution: In a round-bottom flask, dissolve 5-bromoquinolin-8-amine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM).

-

Addition of Acetylating Agent: To the stirred solution, add the acetylating agent, either acetic anhydride (1.1-1.5 eq) or acetyl chloride (1.1-1.5 eq), dropwise at room temperature. If using acetyl chloride in an aprotic solvent like DCM, the addition of a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) is recommended to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using acetic acid as the solvent, pour the reaction mixture into ice-water to precipitate the product.

-

If using DCM, wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate and brine.

-

-

Isolation and Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Experimental Value | Predicted Value | Source(s) |

| Melting Point | 139-141 °C | - | [7] |

| 90-95 °C | - | [1] | |

| 137 °C | - | N/A | |

| Boiling Point | Not available | 470.8 ± 30.0 °C | N/A |

| Solubility | Soluble in ethanol, chloroform, and DMSO; slightly soluble in water. | - | [1] |

| pKa | Not available | 12.92 ± 0.43 | N/A |

| logP | Not available | 2.85 | N/A |

Discussion of Physicochemical Properties:

-

Melting Point: The significant variation in reported melting points may suggest the existence of different crystalline polymorphs or the presence of impurities in the samples. The value of 139-141 °C, reported in a peer-reviewed publication, is considered the most reliable.[7]

-

Boiling Point: An experimental boiling point is not available, likely due to thermal decomposition at elevated temperatures. The predicted value suggests a high boiling point, as expected for a molecule of this size and polarity.

-

Solubility: The qualitative solubility profile is typical for a molecule with both aromatic and polar functional groups. Its limited aqueous solubility may have implications for its bioavailability and formulation.

-

pKa: The predicted pKa of the acetamide N-H proton is relatively high, indicating it is a very weak acid. The quinoline nitrogen is basic, and its pKa would be important for understanding the ionization state of the molecule at physiological pH.

-

logP: The predicted octanol-water partition coefficient (logP) of 2.85 suggests that this compound has moderate lipophilicity. This is within the desirable range for many drug candidates, as it suggests a balance between aqueous solubility and membrane permeability.[8]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were obtained in CDCl₃.[7]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.75 | s | 1H | -NH- |

| 8.80 | d, J = 4.08 Hz | 1H | H2 |

| 8.65 | d, J = 8.40 Hz | 1H | H7 |

| 8.51 | d, J = 8.52 Hz | 1H | H4 |

| 7.77 | d, J = 8.36 Hz | 1H | H6 |

| 7.53-7.57 | m | 1H | H3 |

| 2.35 | s | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 168.7 | C=O |

| 148.6 | C2 |

| 138.9 | C8a |

| 136.0 | C4 |

| 134.5 | C7 |

| 130.9 | C4a |

| 127.2 | C6 |

| 122.6 | C3 |

| 116.9 | C8 |

| 114.1 | C5 |

| 25.1 | -CH₃ |

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp absorption band is expected in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bond.

-

C=O Stretch (Amide I): A strong, sharp absorption band is anticipated around 1680-1630 cm⁻¹, characteristic of the carbonyl stretching vibration in a secondary amide.

-

N-H Bend (Amide II): An absorption band in the region of 1570-1515 cm⁻¹ is expected due to the in-plane bending of the N-H bond coupled with C-N stretching.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the stretching vibrations of the aromatic quinoline ring.

-

C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

An experimental mass spectrum is not available in the reviewed literature. However, in an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 264 and 266 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z 221/223, and the loss of the acetamide group.

Potential Biological Activity and Drug Development Implications

While no specific biological activity data has been published for this compound, its structural motifs, the 8-aminoquinoline core and the acetamide functionality, are present in numerous biologically active compounds.

-

Anticancer Activity: Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as topoisomerase inhibition, kinase inhibition, and disruption of microtubule polymerization.[9] The presence of the bromine atom can enhance lipophilicity and potentially improve cell membrane penetration.

-

Antimicrobial Activity: The 8-hydroxyquinoline scaffold, a close analog, is a known metal chelator and exhibits broad-spectrum antimicrobial activity.[10] While this compound is not an 8-hydroxyquinoline, the quinoline nucleus itself is a key pharmacophore in many antibacterial and antifungal agents.[11]

-

Enzyme Inhibition: The acetamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. Numerous acetamide-containing molecules are known enzyme inhibitors.[12][13]

For drug development professionals, this compound represents a valuable starting point for lead optimization. The bromine atom at the C5 position provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships. The acetamide group can also be modified to fine-tune solubility, lipophilicity, and target engagement.

Conclusion

This compound is a well-defined chemical entity with a growing profile of characterized physicochemical properties. While some experimental data, particularly for its thermal properties beyond melting point and certain spectroscopic analyses, remain to be published, the available information provides a solid foundation for its use in research and development. Its synthesis is straightforward, and its structural features suggest a range of potential biological activities that warrant further investigation. This guide serves as a comprehensive resource for scientists to understand and further explore the potential of this compound in the pursuit of novel therapeutics.

References

- This compound. ChemBK. [Link][1]

- Zhang, Q., et al. (2016). Transition-Metal-Free Oxidative C5–H Halogenation of 8-Aminoquinoline Amides using Sodium Halides. RSC Advances, 6(82), 78935-78939. [Link][7]

- The antitumor activity correlation of the newly synthesized compounds.

- Comparison between experimental infrared spectrum of acetamide and...

- (PDF)

- Acetylation New | PDF | Amine | Organic Compounds - Scribd. [Link][5]

- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Publishing. [Link]

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. [Link][6]

- Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted)

- This compound - BIOFOUNT. [Link][4]

- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).

- Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. [Link]

- Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives...

- N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed. [Link][13]

- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)

- This compound | CAS 99851-80-6 | Chemical-Suppliers. [Link][2][12]

- N-(5-bromoisoquinolin-8-yl)acetamide - C11H9BrN2O | CSSS01586525582 - Chemspace. [Link][3][15]

- Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. [Link]

- Acetamide - the NIST WebBook - National Institute of Standards and Technology. [Link]

- 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide - PMC - NIH. [Link][6][10]

- Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method - ResearchG

- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchG

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. [Link][8]

- TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid - Scribd. [Link]

- Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)

- Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)

- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts - ResearchG

- Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle | Request PDF - ResearchG

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. N-(5-bromoisoquinolin-8-yl)acetamide - C11H9BrN2O | CSSS01586525582 [chem-space.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(5-bromoquinolin-8-yl)acetamide CAS number 99851-80-6

An In-Depth Technical Guide to N-(5-bromoquinolin-8-yl)acetamide (CAS: 99851-80-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in drug discovery, chemical synthesis, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic importance as a molecular building block.

Strategic Overview: The Quinoline Scaffold

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 8-aminoquinoline framework, in particular, is renowned for its coordinating properties and biological activities. The introduction of a bromine atom at the C5 position and an acetamide group at the C8-amino position creates a versatile intermediate, this compound. This functionalization provides two key strategic advantages:

-

Modulation of Electronic Properties: The electron-withdrawing bromine atom significantly alters the electron density of the quinoline ring system, influencing its reactivity and potential interactions with biological targets.

-

Orthogonal Chemical Handles: The bromo-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The acetamide group, while protecting the amine, also acts as a hydrogen bond donor and can be hydrolyzed if the primary amine is required for subsequent steps.

Physicochemical & Structural Data

A precise understanding of a compound's physical properties is the foundation of its reliable application in research and development.

| Property | Data | Source(s) |

| CAS Number | 99851-80-6 | [1][2][3] |

| Molecular Formula | C₁₁H₉BrN₂O | [3][4][5] |

| Molecular Weight | 265.11 g/mol | [2][3][4] |

| Appearance | White to off-white or light yellow crystal/powder | [6][7] |

| Melting Point | 139-141 °C (Note: Other sources report ranges of 90-95 °C and 137 °C, which may reflect differences in purity or crystalline form). | [3][6][7] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO; slightly soluble in water. | [6] |

| Storage | Store sealed in a dry environment at 2-8°C. | [2] |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis route is the acetylation of the parent amine, 5-bromo-8-aminoquinoline. This electrophilic substitution reaction is a cornerstone of organic synthesis.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the C8-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction with acetic anhydride is often preferred due to its lower cost and less hazardous byproducts (acetic acid vs. HCl). The reaction is typically performed in a suitable solvent, and while it can proceed without a catalyst, a mild base is sometimes added to neutralize the acid byproduct and drive the reaction to completion.

Step-by-Step Laboratory Protocol

This protocol is a self-validating workflow designed for high purity and yield.

Materials:

-

5-bromo-8-aminoquinoline

-

Acetic anhydride

-

Glacial acetic acid (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 5-bromo-8-aminoquinoline in glacial acetic acid.

-

Reagent Addition: While stirring, add 1.2 equivalents of acetic anhydride to the solution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 120 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Workup - Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acetic acid. Stir until effervescence ceases and the pH is neutral (~7).

-

Workup - Extraction: Filter the precipitated solid and wash with cold water. Alternatively, if the product does not fully precipitate, extract the aqueous mixture three times with ethyl acetate.

-

Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: Role of this compound as a key intermediate in a drug discovery program.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

General Hazards: This compound is an organic chemical and should be treated as a potential irritant. *[6] Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. *[6] Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

[2]This guide provides the foundational knowledge required to confidently synthesize, characterize, and strategically utilize this compound in a research and development setting.

References

- ChemBK. This compound.

- CAS-DB. This compound 99851-80-6.

- PubChem. N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide.

- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5-C-H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.

- Chemical-Suppliers. This compound.

- ResearchGate. Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j).

- RSC Publishing. Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.

- National Institutes of Health (PMC). 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide.

- Chemspace. N-(5-bromoisoquinolin-8-yl)acetamide.

- BIOFOUNT. This compound.

- ResearchGate. Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle.

- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.

- Asian Journal of Organic & Medicinal Chemistry. Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies.

- PubMed. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2).

Sources

An In-Depth Technical Guide to the Solubility of N-(5-bromoquinolin-8-yl)acetamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-(5-bromoquinolin-8-yl)acetamide, a quinoline derivative, presents a molecular scaffold of significant interest in medicinal chemistry. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its application in drug discovery and development, from early-stage screening to formulation. This guide provides a comprehensive analysis of the solubility of this compound, detailing its physicochemical properties, qualitative solubility profile, and robust experimental protocols for precise quantitative determination. Furthermore, this document elucidates the theoretical principles governing its solubility and offers insights into the expected solubility trends across a spectrum of organic solvents.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Consequently, the characterization of a compound's solubility in organic solvents is a crucial early-stage activity. Organic solvents are integral to various stages of drug development, including synthesis, purification, crystallization, and the preparation of stock solutions for in vitro and in vivo screening. An in-depth knowledge of a compound's solubility profile enables rational solvent selection, facilitates the development of robust formulations, and ensures the accuracy and reproducibility of experimental data.

This compound belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities. The presence of a bromine atom and an acetamide group on the quinoline core significantly influences its physicochemical properties and, by extension, its solubility. This guide serves as a foundational resource for researchers working with this compound, providing both theoretical insights and practical methodologies for assessing its solubility.

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's physicochemical properties is essential for interpreting its solubility behavior. While extensive experimental data for this compound is not widely published, we can infer its characteristics from its structure and available data.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₁₁H₉BrN₂O | - |

| Molecular Weight | 265.11 g/mol | - |

| Appearance | White to off-white crystal or crystalline powder | [1] |

| Melting Point | ~90-95 °C | [1] |

| Predicted logP | 2.5 - 3.5 | Estimation based on similar structures |

| Predicted pKa | Basic (quinoline N): ~4.5-5.5; Acidic (amide N-H): ~16-18 | Estimation based on similar structures |

| Hydrogen Bond Donors | 1 (amide N-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (quinoline N, carbonyl O) | Structural Analysis |

| Polar Surface Area (PSA) | ~50-60 Ų | Estimation based on similar structures |

Expert Interpretation:

The predicted logP value suggests that this compound is a moderately lipophilic compound. This characteristic, combined with the presence of both hydrogen bond donor and acceptor sites, indicates that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent. The quinoline nitrogen is weakly basic, while the amide proton is very weakly acidic, suggesting that pH will have a less pronounced effect on its solubility in organic solvents compared to aqueous solutions.

Qualitative Solubility Profile

Initial qualitative assessments provide a foundational understanding of a compound's solubility in various solvents.

Based on available information, this compound exhibits the following qualitative solubility:

This profile aligns with the predicted physicochemical properties. The solubility in polar protic (ethanol) and polar aprotic (DMSO) solvents, as well as a non-polar solvent (chloroform), highlights the compound's ability to engage in a range of intermolecular interactions.

Quantitative Solubility Determination: A Validated Experimental Protocol

To move beyond a qualitative understanding, precise and reproducible quantitative solubility data is essential. The following section details a robust, self-validating protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically. This method provides the thermodynamic solubility, representing the true equilibrium solubility of the compound in the chosen solvent.

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount (e.g., 10 mg) of this compound. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Self-Validating System: The robustness of this protocol is ensured by several factors. The use of an excess of the solid compound guarantees that the solution is saturated. The extended equilibration time at a constant temperature ensures that thermodynamic equilibrium is achieved. Finally, the use of a validated HPLC-UV method for quantification provides accurate and reproducible results.

Analysis of Solubility in Different Organic Solvents

Expected Solubility Trends

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amide group and quinoline nitrogen can participate in hydrogen bonding with the solvent's hydroxyl group. The overall polarity of these solvents is compatible with the polar functionalities of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | These solvents are good hydrogen bond acceptors and can interact favorably with the amide N-H. Their high polarity effectively solvates the polar regions of the molecule. DMSO is expected to be an excellent solvent due to its high polarity and hydrogen bond accepting capability. |

| Non-Polar Halogenated | Dichloromethane, Chloroform | Moderate | These solvents can interact through dipole-dipole interactions and can solvate the quinoline and bromo-substituted ring system. The known solubility in chloroform supports this. |

| Non-Polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the quinoline ring system. However, the overall non-polar nature of toluene may not effectively solvate the polar amide group. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity between the non-polar aliphatic solvent and the polar functional groups of this compound will result in poor solubility. |

Visualizing the Factors Influencing Solubility

Caption: Interplay of Solute and Solvent Properties Determining Solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the detailed experimental protocol provided, researchers can accurately and reliably determine its quantitative solubility. This information is critical for advancing the development of this compound and other promising quinoline derivatives as potential therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the drug discovery pipeline.

References

- ChemBK. This compound. [Link]

- Pudło, J., et al. (2019). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Molecular Liquids, 285, 41-48. [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 459-476. [Link]

Sources

An In-depth Technical Guide to N-(5-bromoquinolin-8-yl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromoquinolin-8-yl)acetamide is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic placement of a bromine atom at the C5 position and an acetamido group at the C8 position of the quinoline ring system imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, including its melting point, spectroscopic characterization, and its emerging role as a key building block in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design.

Melting Point: A Critical Parameter for Purity and Identification

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, there are conflicting reports in the literature. A peer-reviewed study reports a sharp melting point of 139–141 °C [1]. However, some commercial suppliers list a broader and lower range of approximately 90–95 °C[2]. This discrepancy may be attributed to differences in crystalline form (polymorphism) or the presence of impurities in the samples from commercial sources. For research and development purposes, the value of 139–141 °C, originating from a peer-reviewed publication with accompanying spectroscopic data, should be considered the more reliable benchmark for a pure sample. A broad melting range is often indicative of impurities, which can significantly impact the outcome of subsequent reactions.

| Property | Value | Source |

| Melting Point | 139–141 °C | Royal Society of Chemistry[1] |

| Molecular Formula | C₁₁H₉BrN₂O | ChemBK[2] |

| Molecular Weight | 265.11 g/mol | - |

| Appearance | Light yellow solid | Royal Society of Chemistry[1] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[2] | ChemBK[2] |

Synthesis of this compound

The most logical and widely accepted synthetic route to this compound is the acylation of the corresponding amine, 5-bromoquinolin-8-amine. This reaction involves the formation of an amide bond between the primary amine and an acetylating agent.

Reaction Scheme

Caption: Synthesis of this compound via acylation.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

5-bromoquinolin-8-amine

-

Acetic anhydride (or acetyl chloride)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-bromoquinolin-8-amine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR (400 MHz, CDCl₃): [1]

-

δ 9.75 (s, 1H, NH): The singlet in the downfield region corresponds to the amide proton.

-

δ 8.80 (d, J = 4.08 Hz, 1H, H2): This doublet is assigned to the proton at the C2 position of the quinoline ring.

-

δ 8.65 (d, J = 8.40 Hz, 1H, H4): This doublet corresponds to the proton at the C4 position.

-

δ 8.51 (d, J = 8.52 Hz, 1H, H7): This doublet is attributed to the proton at the C7 position.

-

δ 7.77 (d, J = 8.36 Hz, 1H, H6): This doublet corresponds to the proton at the C6 position.

-

δ 7.53–7.57 (m, 1H, H3): This multiplet represents the proton at the C3 position.

-

δ 2.35 (s, 3H, CH₃): The singlet in the upfield region corresponds to the three protons of the acetyl methyl group.

¹³C NMR (100 MHz, CDCl₃): [1]

-

δ 168.7 (C=O): The signal in the downfield region is characteristic of the amide carbonyl carbon.

-

δ 148.6, 138.9, 136.0, 134.5, 130.9, 127.2, 122.6, 116.9, 114.1 (Quinoline C): These signals correspond to the carbons of the quinoline ring system.

-

δ 25.1 (CH₃): This upfield signal is assigned to the methyl carbon of the acetamido group.

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹ (N-H stretch): A sharp to medium absorption band corresponding to the amide N-H stretching vibration.

-

~1670 cm⁻¹ (C=O stretch): A strong absorption band due to the amide carbonyl stretching vibration.

-

~1600-1450 cm⁻¹ (C=C and C=N stretch): A series of bands corresponding to the aromatic and heteroaromatic ring stretching vibrations.

-

~800-600 cm⁻¹ (C-Br stretch): A band in the fingerprint region indicating the presence of a carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (265.11 g/mol for C₁₁H₉BrN₂O). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two characteristic peaks for the molecular ion, separated by two mass units.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Bioactive Molecules

The bromine atom at the C5 position serves as a convenient handle for introducing further structural diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The acetamido group at the C8 position can also be modified or may itself contribute to the biological activity of the final compound.

Derivatives of N-(quinolin-8-yl)acetamide have been investigated for a range of biological activities, including:

-

Antitubercular Agents: The quinoline core is present in several antitubercular drugs, and N-(quinolin-8-yl)acetamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis[3].

-

Butyrylcholinesterase (BChE) Inhibitors: Inhibition of BChE is a therapeutic strategy for Alzheimer's disease. Substituted acetamide derivatives have been designed and synthesized as potential BChE inhibitors[4][5].

-

Antimalarial and Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimalarial and antimicrobial drug discovery[6].

Synthetic Utility

The utility of this compound as a synthetic intermediate has been demonstrated in the literature. For instance, it can undergo palladium-catalyzed borylation and Suzuki coupling reactions to introduce new substituents at the C5 position, thereby creating a library of compounds for biological screening[1].

Caption: Synthetic transformations of this compound.

Safety and Handling

This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation[2]. Therefore, personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting material for the synthesis of novel quinoline-based compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to support researchers and scientists in their endeavors to develop new and effective medicines.

References

- ChemBK. This compound.

- Royal Society of Chemistry. Transition-Metal-Free Oxidative C5-H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.

- MySkinRecipes. N-(quinolin-5-yl)acetamide.

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central.

- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate.

- (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate.

Sources

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(quinolin-5-yl)acetamide [myskinrecipes.com]

N-(5-bromoquinolin-8-yl)acetamide molecular weight and formula

An In-depth Profile for Chemical Synthesis and Drug Discovery Applications

Executive Summary

N-(5-bromoquinolin-8-yl)acetamide is a halogenated derivative of the 8-aminoquinoline scaffold, a core structure renowned for its prevalence in medicinally active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic importance for researchers and professionals in drug development. The presence of a bromine atom at the C5 position and an acetamido group at the C8 position offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This document outlines its physicochemical characteristics, provides a detailed, mechanistically-grounded synthesis protocol, and discusses its potential applications as a building block in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose identity is established by its unique molecular formula, weight, and registry number. Its physical properties, such as solubility and appearance, are critical for its handling and application in synthetic chemistry.

The molecule consists of a quinoline ring system, which is a bicyclic heterocycle containing a benzene ring fused to a pyridine ring. A bromine atom is substituted at the 5-position, and an acetamido group (-NHCOCH₃) is attached at the 8-position.

Caption: 2D Chemical Structure of this compound.

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉BrN₂O | [1][2] |

| Molecular Weight | 265.11 g/mol | [1][2] |

| CAS Number | 99851-80-6 | [2][3] |

| Appearance | White to off-white crystal or crystalline powder | [4] |

| Solubility | Soluble in ethanol, chloroform, DMSO; slightly soluble in water. | [4] |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years). | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various routes. Modern synthetic chemistry often favors methods that offer high selectivity and atom economy, such as direct C-H activation. Below is a detailed protocol inspired by copper-catalyzed C5-H bromination of 8-aminoquinoline amides.[5]

This protocol describes the synthesis starting from an N-acylated 8-aminoquinoline precursor. The use of a copper catalyst is crucial as it facilitates the selective functionalization of the C5 C-H bond, which is activated by the directing effect of the C8 amide group.[5]

Step 1: Preparation of Starting Material - N-(quinolin-8-yl)acetamide

-

To a solution of 8-aminoquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM), add acetic anhydride (1.2 eq) and a base such as triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield N-(quinolin-8-yl)acetamide, which can be purified by recrystallization or column chromatography.

Step 2: C5-Bromination Reaction [5]

-

In a sealed reaction vessel, combine N-(quinolin-8-yl)acetamide (1.0 eq), a copper catalyst such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 20 mol%), and a base like potassium phosphate (K₃PO₄, 1.0 eq).[5]

-

Add a suitable brominating agent. While various sources can be used, systems employing reagents like ethyl bromodifluoroacetate can serve as both a brominating and difluoromethylating agent under different catalytic conditions. For selective bromination, specific bromine donors are chosen.[5]

-

Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO).[5]

-

Seal the vessel and heat the mixture at 100°C for 12 hours.[5]

Step 3: Work-up and Purification

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove the catalyst and any acidic byproducts.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: High-level workflow for the synthesis of this compound.

Role in Drug Discovery and Chemical Biology

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimalarial and antitumor properties.[5] this compound serves as a key intermediate for creating novel derivatives with potentially enhanced or new therapeutic activities.

-

Vector for Further Functionalization: The bromine atom at the C5 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and heteroaryl groups. This enables the systematic exploration of the structure-activity relationship (SAR) at this position.

-

Modulation of Physicochemical Properties: The introduction of a bromine atom significantly alters the electronic properties of the quinoline ring and increases the lipophilicity of the molecule, which can influence its pharmacokinetic profile, including membrane permeability and metabolic stability.

-

Intermediate for Bioactive Molecules: Derivatives of N-substituted quinolines have been investigated for various pharmacological activities, including antiproliferative effects against cancer cell lines and antimicrobial properties.[6][7][8] This compound provides a direct precursor to libraries of such molecules for high-throughput screening.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a standard suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic aromatic proton signals for the quinoline ring system and distinct singlets for the amide proton (NH) and the methyl (CH₃) protons of the acetamido group. ¹³C NMR will confirm the presence of 11 unique carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₁H₉BrN₂O) by providing a highly accurate mass measurement. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 Da) would be a definitive feature.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Br vibrations in the lower frequency region.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[9]

-

Handling: this compound may cause skin and eye irritation.[4] Avoid direct contact with skin and eyes.[4] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Inhalation: Move the person to fresh air.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure or if symptoms persist, seek medical attention.[9][11]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[10] For long-term stability, storage at -20°C is recommended.[2]

References

- This compound - ChemBK. (2024).

- N-(5-bromoisoquinolin-8-yl)acetamide - Chemspace. (n.d.).

- This compound - BIOFOUNT. (n.d.).

- N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide - PubChem. (n.d.).

- Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (n.d.).

- This compound | CAS 99851-80-6 - Chemical-Suppliers. (n.d.).

- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Publishing. (2023).

- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). - ResearchGate. (n.d.).

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021).

- Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle | Request PDF - ResearchGate. (2010).

- Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... - ResearchGate. (n.d.).

- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (2012).

Sources

- 1. N-(5-bromo-8-quinolinyl)acetamide [chemicalbook.com]

- 2. 99851-80-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound | CAS 99851-80-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of N-(5-bromoquinolin-8-yl)acetamide: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for N-(5-bromoquinolin-8-yl)acetamide, a compound of interest in medicinal chemistry and materials science. For professionals in drug development and related fields, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structure and confirming chemical identity. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization of this compound, ensuring scientific integrity and providing actionable insights for its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. The following sections detail the ¹H and ¹³C NMR data for this compound, offering a window into its molecular architecture.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach to acquiring high-resolution NMR spectra involves dissolving the analyte in a deuterated solvent to minimize solvent interference. For this compound, deuterochloroform (CDCl₃) is a suitable solvent. The spectra are typically recorded on a 400 MHz spectrometer to ensure adequate signal dispersion and resolution.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the protons in different chemical environments. The integration of these signals confirms the number of protons in each environment, while the splitting patterns provide information about neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.75 | s | 1H | N-H (amide) |

| 8.80 | d, J = 4.08 Hz | 1H | H-2 |

| 8.65 | d, J = 8.40 Hz | 1H | H-7 |

| 8.51 | d, J = 8.52 Hz | 1H | H-4 |

| 7.77 | d, J = 8.36 Hz | 1H | H-6 |

| 7.53-7.57 | m | 1H | H-3 |

| 2.35 | s | 3H | -CH₃ (acetyl) |

Data sourced from The Royal Society of Chemistry.[1]

Interpretation of ¹H NMR Spectrum: The downfield singlet at 9.75 ppm is characteristic of an amide proton, broadened by quadrupole coupling with the adjacent nitrogen atom. The aromatic region displays a set of signals consistent with the substituted quinoline ring system. The doublet at 8.80 ppm corresponds to the proton at the 2-position, coupled to the proton at the 3-position. The multiplet between 7.53-7.57 ppm is assigned to the proton at the 3-position. The doublets at 8.65, 8.51, and 7.77 ppm are attributed to the protons at the 7, 4, and 6-positions, respectively, with their coupling constants reflecting their ortho relationships. The upfield singlet at 2.35 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the acetamide moiety.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| 168.7 | C=O (amide) |

| 148.6 | C-2 |

| 138.9 | C-8a |

| 136.0 | C-4 |

| 134.5 | C-7 |

| 130.9 | C-4a |

| 127.2 | C-6 |

| 122.6 | C-3 |

| 116.9 | C-8 |

| 114.1 | C-5 |

| 25.1 | -CH₃ (acetyl) |

Data sourced from The Royal Society of Chemistry.[1]

Interpretation of ¹³C NMR Spectrum: The signal at 168.7 ppm is characteristic of a carbonyl carbon in an amide functional group. The signals in the aromatic region, from 114.1 to 148.6 ppm, correspond to the nine carbon atoms of the bromoquinoline ring. The signal at 114.1 ppm is assigned to the carbon atom bearing the bromine, C-5, which is shielded by the halogen's electron-donating resonance effect. The most downfield aromatic signal at 148.6 ppm is assigned to C-2. The upfield signal at 25.1 ppm is attributed to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded.

Caption: Workflow for ATR-FTIR data acquisition.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3100 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1680 - 1640 | C=O stretch (Amide I) | Amide |

| 1600 - 1450 | C=C stretch | Aromatic |

| 1570 - 1515 | N-H bend (Amide II) | Amide |

| 850 - 550 | C-Br stretch | Aryl halide |

Interpretation of Predicted IR Spectrum: The IR spectrum of this compound is expected to be dominated by a strong absorption band in the region of 1680-1640 cm⁻¹ due to the C=O stretching vibration of the amide group (Amide I band). Another key feature would be the N-H stretching vibration, appearing as a medium to strong band in the 3300-3100 cm⁻¹ region. The N-H bending vibration (Amide II band) is expected between 1570 and 1515 cm⁻¹. The aromatic C-H stretching vibrations should appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Caption: Workflow for EI-Mass Spectrometry.

Predicted Mass Spectrum

The mass spectrum of this compound is predicted to show a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

| m/z (predicted) | Ion | Comments |

| 264/266 | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 222/224 | [M - C₂H₂O]⁺ | Loss of ketene from the molecular ion. |

| 207/209 | [M - CH₃CO]⁺ | Loss of the acetyl radical. |

| 143 | [C₉H₆N]⁺ | 8-aminoquinoline fragment after loss of Br and acetamide group. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Interpretation of Predicted Mass Spectrum: The molecular formula of this compound is C₁₁H₉BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion peaks are expected at m/z 264 and 266.

Common fragmentation pathways for amides include the loss of the acyl group. Therefore, a significant fragment is anticipated at m/z 207/209, corresponding to the loss of the acetyl radical (CH₃CO•). Another possible fragmentation is the loss of ketene (CH₂=C=O) via a McLafferty-type rearrangement, which would result in a fragment at m/z 222/224. A peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also highly probable. Further fragmentation of the bromoquinoline ring can also occur.

Conclusion

The spectroscopic data and predictions presented in this guide provide a robust framework for the structural confirmation and characterization of this compound. The detailed NMR data offers unambiguous evidence for the connectivity of the atoms, while the predicted IR and MS spectra provide valuable information regarding the functional groups and molecular weight. This comprehensive spectroscopic profile is essential for researchers in quality control, reaction monitoring, and the development of new chemical entities based on the quinoline scaffold.

References

- The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.

- National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook.

- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- University of California, Santa Cruz. (n.d.). IR Tables.

Sources

A Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of N-(5-bromoquinolin-8-yl)acetamide Derivatives

Executive Summary